molecular formula C18H16FN3O4S B2813593 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941931-83-5

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2813593
CAS RN: 941931-83-5
M. Wt: 389.4
InChI Key: ICSOUQJUQNCIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and has been extensively studied for its pharmacological properties. In

Scientific Research Applications

EPPA has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. EPPA has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of EPPA is not fully understood. However, it has been proposed that EPPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, EPPA can reduce the production of prostaglandins and thereby alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EPPA can also reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Moreover, EPPA can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. EPPA has also been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of EPPA is its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases. However, one of the limitations of EPPA is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of EPPA is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of EPPA. One of the directions is to investigate the mechanism of action of EPPA in more detail. This will help to identify the molecular targets of EPPA and to develop more potent derivatives. Another direction is to investigate the potential use of EPPA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, the use of EPPA as an anticancer agent can be further explored, and its efficacy can be tested in clinical trials. Finally, the development of novel formulations of EPPA with improved solubility and bioavailability can enhance its potential applications in various fields.
Conclusion:
In conclusion, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has shown promising pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent and neuroprotective agent. Although its mechanism of action is not fully understood, EPPA has the potential to be developed into a potent therapeutic agent. Further research is needed to explore its potential applications in various fields.

Synthesis Methods

The synthesis of EPPA involves the reaction of 4-(ethylsulfonyl)phenyl hydrazine with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is around 70%, which makes it an efficient method for producing EPPA.

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-2-27(24,25)15-9-3-12(4-10-15)11-16(23)20-18-22-21-17(26-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSOUQJUQNCIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.